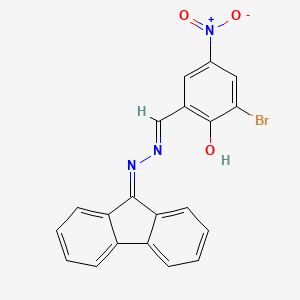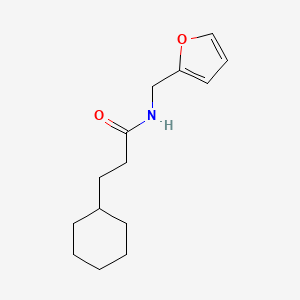
1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as DCPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. DCPPA belongs to the class of pyrazole compounds and is synthesized through specific chemical reactions.
Scientific Research Applications
1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and toxicology. It has been found to have a selective affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning. This compound has been shown to enhance the activity of α7 nAChR, leading to improved cognitive function and memory in animal models. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves its selective binding to the α7 nAChR, leading to the activation of downstream signaling pathways. This activation results in increased synaptic plasticity, which is essential for learning and memory. This compound has also been shown to modulate the release of neurotransmitters, such as dopamine and glutamate, which play a crucial role in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including improved cognitive function, enhanced memory, and increased synaptic plasticity. It has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has several advantages for lab experiments, including its high purity and quality, selectivity for the α7 nAChR, and well-defined mechanism of action. However, it also has some limitations, including its potential toxicity at high concentrations and the need for further studies to determine its long-term effects.
Future Directions
For research on 1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine include investigating its long-term effects, optimizing its synthesis method, and developing novel derivatives with improved efficacy and safety profiles. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in various applications.
Synthesis Methods
1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is synthesized through a multi-step process that involves the reaction of 3,5-dichloropyridine-2-amine with 3-methyl-4-phenyl-1H-pyrazol-5-amine in the presence of a catalyst. The resulting product is then purified to obtain this compound in its final form. This synthesis method has been optimized to yield high purity and quality of this compound, making it suitable for various research applications.
properties
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)-5-methyl-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4/c1-9-13(10-5-3-2-4-6-10)14(18)21(20-9)15-12(17)7-11(16)8-19-15/h2-8H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLKNJXJKWBOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=C(C=C(C=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-[5-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2-furyl]-2-chlorobenzoate](/img/structure/B6096393.png)
![(5-fluoro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6096396.png)
![1-(1,3-benzothiazol-2-yl)-N-[1-(2-furylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6096403.png)

![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B6096414.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6096417.png)
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methylpiperidine](/img/structure/B6096420.png)
![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6096429.png)
![ethyl 2-acetyl-3-amino-3-[(anilinocarbonyl)amino]acrylate](/img/structure/B6096435.png)

![N-({1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6096453.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6096464.png)
![2-(2-{4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)ethyl 4-fluorobenzoate](/img/structure/B6096476.png)
